molecular formula C13H14N2O2 B2544767 [2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine CAS No. 954258-79-8

[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine

Cat. No.: B2544767
CAS No.: 954258-79-8
M. Wt: 230.267
InChI Key: IDQPYCXNXNVLBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine typically involves the reaction of 4-methoxyphenol with 4-chloropyridine in the presence of a base to form the intermediate 4-(4-methoxyphenoxy)pyridine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Methoxyphenoxy)pyridin-3-yl]methanamine
  • [2-(4-Methoxyphenoxy)pyridin-2-yl]methanamine
  • [2-(4-Methoxyphenoxy)phenyl]methanamine

Uniqueness

[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the methoxyphenoxy group on the pyridine ring influences its reactivity and interaction with molecular targets, making it a valuable compound in research .

Properties

IUPAC Name

[2-(4-methoxyphenoxy)pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-16-11-2-4-12(5-3-11)17-13-8-10(9-14)6-7-15-13/h2-8H,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQPYCXNXNVLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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